N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a dimethoxyphenyl group, an ethyl group, and a methyl group attached to the thiophene ring, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Hantzsch thiophene synthesis, which involves the cyclization of a β-keto ester with elemental sulfur and a primary amine.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of the dimethoxyphenyl group with a halogenated thiophene intermediate in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the carboxylic acid derivative of the thiophene with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Phenol derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against Gram-positive bacteria.
Biological Research: The compound is used in studies involving bacterial RNA polymerase inhibitors, which are crucial for developing new antibiotics.
Chemical Research: It serves as a model compound for studying the reactivity and stability of thiophene derivatives under various conditions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide involves its interaction with bacterial RNA polymerase. The compound binds to the switch region of the enzyme, inhibiting its activity and thereby preventing bacterial RNA synthesis . This interaction disrupts the transcription process, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl) dithiolopyrrolone derivatives: These compounds also inhibit bacterial RNA polymerase but have different structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has potential bioactivity and is related to herbicide, fungicide, and bactericide products.
Uniqueness
N-(2,4-dimethoxyphenyl)-4-ethyl-5-methyl-3-thiophenecarboxamide is unique due to its specific combination of functional groups and its potent activity against bacterial RNA polymerase. Its structural features allow for specific interactions with the enzyme, making it a valuable compound for developing new antibacterial agents.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-ethyl-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-5-12-10(2)21-9-13(12)16(18)17-14-7-6-11(19-3)8-15(14)20-4/h6-9H,5H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVJQKRCGDYULX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=C(C=C(C=C2)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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